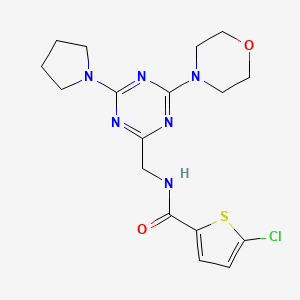

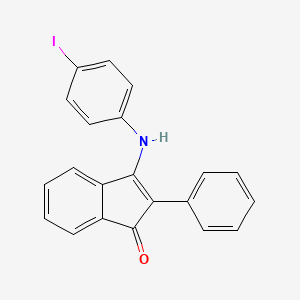

3-((4-Iodophenyl)amino)-2-phenylinden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemoinformatics and Biological Activity Prediction

3-((4-Iodophenyl)amino)-2-phenylinden-1-one: and its derivatives have been investigated using chemoinformatics tools. Although traditional methods like ChemSpider, chemical structure lookup services (CSLS), and chemical similarity assessment (Integrity and SuperPred) did not yield useful hints regarding biological activity, machine learning approaches (such as prediction of activity spectra for substances, PASS) predicted potential activities. These predictions can guide further experimental investigations .

Antibacterial and Antifungal Properties

While the compound’s chemical class is known for antibacterial and antifungal activity, in vitro studies did not reveal significant antimicrobial action for 3-((4-Iodophenyl)amino)-2-phenylinden-1-one . This aligns with the computational predictions. However, it’s essential to explore other related compounds and assess their potential in this context .

Genetic Code Expansion (GCE) and Protein Functionality

Considering the compound’s structure, it might be interesting to explore its use in genetic code expansion (GCE). GCE enables the incorporation of noncanonical amino acids (ncAAs) into proteins, expanding their functionalities. Investigating whether 3-((4-Iodophenyl)amino)-2-phenylinden-1-one can serve as an ncAA could be valuable for protein engineering .

Chalcone Derivatives and Antibacterial Activity

The chalcone derivative (E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one demonstrated good antibacterial activity against Staphylococcus aureus. Exploring similar derivatives based on the core structure of 3-((4-Iodophenyl)amino)-2-phenylinden-1-one may reveal additional antibacterial potential .

Drug Discovery and Novel Compounds

Academic organic chemistry studies play a crucial role in drug discovery. The novelty and diversity of designed and synthesized compounds, including 3-((4-Iodophenyl)amino)-2-phenylinden-1-one , contribute to this field. Practical utilization, however, faces limitations due to the challenges in assaying biological activities .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-iodo-l-phenylalanine, have been shown to interact with targets like dipeptidyl peptidase 4 in humans . These targets play crucial roles in various biological processes, including protein degradation and signal transduction .

Mode of Action

This can result in alterations in cellular processes, such as signal transduction or protein degradation .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may influence pathways related to protein degradation and signal transduction .

Result of Action

Based on the known targets of similar compounds, it can be inferred that the compound may influence cellular processes such as signal transduction or protein degradation .

Eigenschaften

IUPAC Name |

3-(4-iodoanilino)-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14INO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWACDCWBBOYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Iodophenyl)amino)-2-phenylinden-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)

![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2455572.png)

![N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![8-(4-isopropoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455581.png)